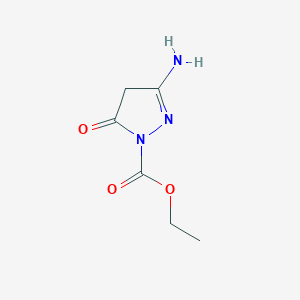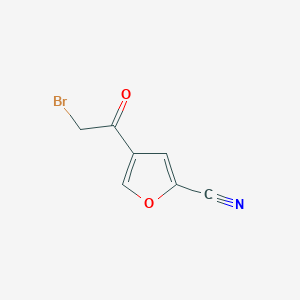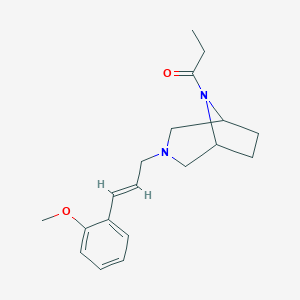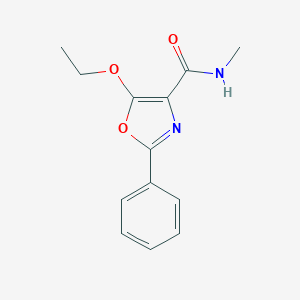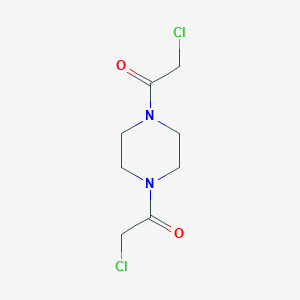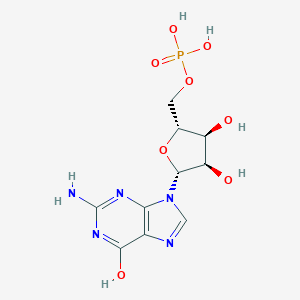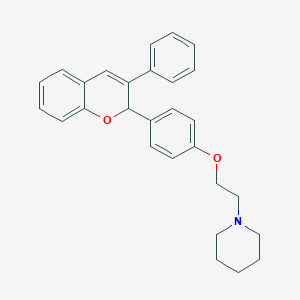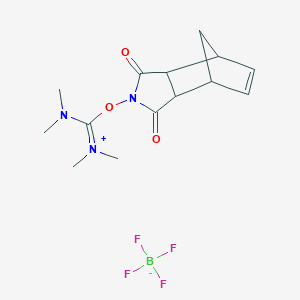![molecular formula C16H11F3N2S B158115 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136995-01-2](/img/structure/B158115.png)
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic molecule that contains both thiazole and benzimidazole rings, and it has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. This compound has also been shown to have anti-inflammatory and antioxidant effects. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in lab experiments is its potential as a building block for the synthesis of novel materials with interesting optical and electronic properties. However, one of the limitations of using this compound is its low solubility in common solvents such as water and ethanol.
Future Directions
There are several future directions for research on 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole. One direction is to further explore its potential as an anticancer agent and to investigate its mechanism of action in more detail. Another direction is to develop new methods for the synthesis of this compound with higher yields and better purity. Additionally, research could focus on the use of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole in the fabrication of organic electronic devices such as OLEDs and solar cells. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-(Trifluoromethyl)aniline with 2-(bromoacetyl)benzimidazole in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired compound with a yield of around 70%.
Scientific Research Applications
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. In materials science, 1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a dopant in the fabrication of organic light-emitting diodes (OLEDs).
properties
CAS RN |
136995-01-2 |
|---|---|
Product Name |
1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole |
Molecular Formula |
C16H11F3N2S |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C16H11F3N2S/c17-16(18,19)11-5-3-4-10(8-11)15-21-13-7-2-1-6-12(13)20-14(21)9-22-15/h1-8,15H,9H2 |
InChI Key |
XTLVALLIRNCOGM-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)C(F)(F)F |
synonyms |
1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[3-(trifluoromethyl)phenyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



